CPI-169 S-enantiomer is classified as an indole-based chemical probe. It is synthesized through various methods that emphasize chirality, highlighting its S-enantiomer form, which exhibits distinct biological activity compared to its R-enantiomer. The compound is utilized in research settings to explore epigenetic regulation and therapeutic interventions in oncological contexts .
The synthesis of CPI-169 S-enantiomer typically involves several key steps:
These methods emphasize the importance of chirality in determining the biological activity of CPI-169.
CPI-169 S-enantiomer possesses a complex molecular structure characterized by:
The molecular formula for CPI-169 S-enantiomer can be represented as CHN, with a molecular weight of approximately 240.30 g/mol .
CPI-169 S-enantiomer participates in several chemical reactions:
These reactions highlight the compound's role as a potent inhibitor within biological systems.
CPI-169 S-enantiomer exerts its effects through a well-defined mechanism:
CPI-169 S-enantiomer exhibits several notable physical and chemical properties:
These properties are critical for formulation development and application in biological assays.
CPI-169 S-enantiomer is primarily utilized in scientific research focused on:
The ongoing research into CPI-169 underscores its significance in advancing therapeutic strategies against cancer through targeted epigenetic modulation.
CPI-169 S-enantiomer functions as a highly potent and selective allosteric inhibitor of the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of Polycomb Repressive Complex 2 (PRC2). PRC2 mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with transcriptional silencing of tumor suppressor genes and differentiation regulators in malignancies. By binding directly to the EZH2 SET domain, CPI-169 S-enantiomer disrupts the methyltransferase activity of PRC2, preventing the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to histone substrates. This inhibition is particularly significant in diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma, where gain-of-function EZH2 mutations (e.g., Y641N) drive aberrant H3K27me3 deposition and oncogenic programming [1] [4] [9].
The exceptional potency of CPI-169 S-enantiomer stems from its stereospecific interactions within the EZH2 active site. Biochemical analyses reveal that the compound exhibits competitive inhibition with respect to SAM, with dissociation constants (Kd) in the sub-nanomolar range. The molecular structure features critical elements for target engagement:
Table 1: Biochemical Potency of CPI-169 S-Enantiomer Against EZH2 Isoforms
Target | IC₅₀ (nM) | Inhibition Type |
---|---|---|
EZH2 (Wild-Type) | 0.24 | SAM-Competitive |
EZH2 (Y641N Mutant) | 0.51 | SAM-Competitive |
EZH1 | 6.1 | SAM-Competitive |
This structural configuration confers ~25-fold selectivity for EZH2 over the closely related EZH1 methyltransferase, despite 96% sequence homology in the catalytic domain. Kinetic studies demonstrate slow dissociation kinetics (t₁/₂ > 60 min), indicating formation of a stable enzyme-inhibitor complex that sustains epigenetic modulation between dosing intervals [1] [5] [10].
In DLBCL cell lines (e.g., KARPAS-422 with EZH2 Y641N mutation), CPI-169 S-enantiomer reduces global H3K27me3 levels with an EC₅₀ of 70 nM, confirming efficient cellular penetration and target engagement. Maximal suppression (>90%) occurs within 72 hours of continuous exposure, coinciding with reactivation of PRC2-silenced genes. RNA-seq analyses reveal:
Table 2: Cellular Pharmacodynamics of CPI-169 S-Enantiomer
Cell Line (Mutation) | H3K27me3 EC₅₀ (nM) | Anti-Proliferative GI₅₀ (μM) | Key Reactivated Genes |
---|---|---|---|
KARPAS-422 (Y641N) | 70 | 0.15 | CDKN1A, PRDM1, IRF4 |
WSU-DLCL2 (Wild-Type) | 210 | 1.8 | CDKN2A, CDKN2B, NOXA |
OCI-LY19 (A677G) | 85 | 0.29 | TP53, PUMA, BIK |
Notably, the relationship between H3K27me3 suppression and growth inhibition is nonlinear; maximal antiproliferative effects require near-complete (>80%) depletion of H3K27me3, suggesting a threshold effect for biological response. Transcriptional reprogramming precedes apoptosis by 24-48 hours, indicating epigenetic priming is required for cell death execution [1] [4] [9].
The chirality of CPI-169 significantly influences its pharmacological profile. The S-enantiomer demonstrates superior target selectivity and potency compared to its R-counterpart:
Table 3: Enantiomer Comparison of CPI-169
Pharmacological Parameter | S-Enantiomer | R-Enantiomer |
---|---|---|
EZH2 WT IC₅₀ | 0.24 nM | 12.8 nM |
Cellular H3K27me3 EC₅₀ | 70 nM | 520 nM |
Selectivity Ratio (EZH2:EZH1) | 25:1 | 3:1 |
Off-target hits (>1μM) | None detected | GABAB1, PKCθ |
The R-enantiomer exhibits reduced potency due to suboptimal positioning of its ethylsulfonyl group within the SAM pocket, decreasing residence time by 8-fold. Broad profiling against 468 kinases, GPCRs, and ion channels at 1μM confirms the S-enantiomer's clean off-target profile, while the R-form shows activity against GABAB receptors (IC₅₀ 1.2μM) and protein kinase C theta (IC₅₀ 0.7μM). Molecular dynamics simulations reveal the S-configuration permits a 2.9Å hydrogen bond between the indole carbonyl and EZH2's W624, a interaction geometrically disfavored in the R-form. This enantioselectivity underscores the precision required for effective epigenetic drug design and explains the S-enantiomer's superior therapeutic index in preclinical models [1] [5] [8].
List of Compounds Mentioned:
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 5290-02-8
CAS No.: 3233-90-7
CAS No.: 307326-25-6
CAS No.: 25309-44-8